N,N-bis(2-hydroxypropyl)octanamide
Description
Structure
3D Structure
Properties
CAS No. |
106476-15-7 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)octanamide |
InChI |
InChI=1S/C14H29NO3/c1-4-5-6-7-8-9-14(18)15(10-12(2)16)11-13(3)17/h12-13,16-17H,4-11H2,1-3H3 |
InChI Key |
CURGOLCMVABTPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CC(C)O)CC(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N,n Bis 2 Hydroxypropyl Octanamide
Retrosynthetic Analysis of N,N-bis(2-hydroxypropyl)octanamide
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection point is the amide bond, which is the most logical and common bond to form in the synthesis of amides. This leads to two key synthons: an octanoyl electrophile and a bis(2-hydroxypropyl)amine nucleophile.
These synthons, in turn, correspond to the following readily available starting materials:
Octanoic acid or its derivatives: This includes octanoic acid itself, octanoyl chloride, or an octanoic acid ester (e.g., methyl octanoate).
Bis(2-hydroxypropyl)amine (Diisopropanolamine): This secondary amine with two hydroxyl groups serves as the nucleophilic component.
This straightforward retrosynthetic pathway forms the basis for the primary synthetic strategies for this compound.
Classical and Modern Approaches to Amide Synthesis
The formation of the amide bond between the octanoyl moiety and bis(2-hydroxypropyl)amine can be achieved through several established methods, ranging from classical to more modern catalytic approaches.
Amidation Reactions with Octanoic Acid Derivatives
The direct amidation of octanoic acid with bis(2-hydroxypropyl)amine is a common and atom-economical approach. This reaction typically requires high temperatures (often exceeding 150°C) to drive off the water formed as a byproduct, thereby shifting the equilibrium towards the product. The interaction between octanoic acid and amines, driven by proton transfer, is a key aspect of this process. nih.gov
Alternatively, pre-activated derivatives of octanoic acid can be employed to facilitate the reaction under milder conditions. These derivatives enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
Amination of Octanoyl Halides or Esters with Bis(2-hydroxypropyl)amine
A highly effective method for synthesizing this compound involves the use of a more reactive octanoic acid derivative, such as an octanoyl halide (e.g., octanoyl chloride). The amination of alkyl halides with amines is a well-established reaction in organic synthesis. fishersci.co.uk In this "Schotten-Baumann" type reaction, the highly electrophilic acyl chloride reacts readily with bis(2-hydroxypropyl)amine. This reaction is typically carried out in the presence of a base, such as a tertiary amine or an inorganic base, to neutralize the hydrochloric acid byproduct. fishersci.co.uk
The general reactivity order for halides is I > Br > Cl, making alkyl iodides and bromides practical choices, though chlorides are common due to their commercial availability. fishersci.co.uk
Transamidation, the reaction of an ester of octanoic acid (like methyl or ethyl octanoate) with bis(2-hydroxypropyl)amine, is another viable route. This method is generally less reactive than using acyl halides and often requires a catalyst or higher temperatures.
Catalyst Systems in this compound Synthesis
To improve reaction rates and yields, particularly in direct amidation reactions, various catalyst systems can be employed. Boronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been shown to be effective catalysts for dehydrative amidation. researchgate.net Titanium-based catalysts, like TiCp₂Cl₂, have also been reported to catalyze the direct amidation of carboxylic acids and amines. researchgate.net
For the synthesis of similar fatty acid amides, heterogeneous catalysts have gained attention due to their ease of separation and reusability. For instance, zinc-doped calcium oxide nanospheroids have been successfully used as a heterogeneous catalyst for the amidation of triglycerides with diethanolamine, a structurally related amine. mdpi.com This suggests that similar catalytic systems could be effective for the synthesis of this compound.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times and energy consumption.
Solvent Effects in this compound Synthesis
The choice of solvent can significantly influence the outcome of the synthesis. For reactions involving acyl halides, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often used. fishersci.co.uk In direct amidation, a solvent that allows for the azeotropic removal of water, such as toluene, can be beneficial. In some cases, solvent-free conditions are also possible, particularly in industrial settings, which can lead to a more environmentally friendly and cost-effective process. mdpi.com
The polarity and proticity of the solvent can also affect the reaction rate and the stability of intermediates. rsc.org For instance, in related polymer synthesis, solvent effects were found to be a key factor in controlling the physical and macromolecular parameters of the product. rsc.org
Below is a table summarizing the potential synthetic routes and their typical conditions:
| Synthetic Route | Reactants | Catalyst/Reagents | Solvent | Temperature |
| Direct Amidation | Octanoic acid, Bis(2-hydroxypropyl)amine | None or Acid/Base Catalyst | Toluene or Solvent-free | High (e.g., >150°C) |
| Acyl Halide Amination | Octanoyl chloride, Bis(2-hydroxypropyl)amine | Base (e.g., Triethylamine) | Aprotic (e.g., DCM, THF) | Room Temperature to Reflux |
| Transamidation | Methyl octanoate, Bis(2-hydroxypropyl)amine | Base or Lewis Acid Catalyst | Alcohol or High-boiling solvent | Elevated Temperatures |
| Catalytic Amidation | Octanoic acid, Bis(2-hydroxypropyl)amine | TiCp₂Cl₂ or Boronic Acid | Toluene | Varies with catalyst |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process.
Key green chemistry strategies applicable to this synthesis include:
Solvent-Free Synthesis: Conducting the reaction without a solvent minimizes waste and reduces the environmental and safety hazards associated with solvent use. researchgate.netnih.gov The direct reaction of n-octanoic acid and diisopropanolamine (B56660) at elevated temperatures can be considered a step towards a solvent-free process. mdpi.com Research on the solvent-free synthesis of other amides, for example using boric acid as a catalyst, demonstrates the feasibility of this approach. researchgate.net
Use of Renewable Feedstocks: While n-octanoic acid can be derived from petrochemical sources, it can also be obtained from natural fats and oils, making it a renewable feedstock. The use of vegetable oils directly for the synthesis of fatty amides is a promising green alternative. nih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry as it can increase reaction efficiency, reduce energy consumption, and allow for milder reaction conditions.
Heterogeneous Catalysts: The use of solid, recyclable catalysts, such as the zinc-doped calcium oxide nanospheroids used for the synthesis of related amides, simplifies product purification and reduces waste. researchgate.net
Biocatalysis: Enzymatic catalysis, for instance with lipases, offers a highly selective and environmentally benign route to amide synthesis. nih.govgoogleapis.com These reactions are typically performed under mild temperature and pressure conditions and in aqueous or green solvents. googleapis.com The lipase (B570770) from Candida antarctica (Novozym 435) has been shown to be effective in catalyzing the amidation of various fatty acids with diethanolamine. nih.gov
The following table outlines some green chemistry approaches relevant to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Atom Economy | Direct amidation of octanoic acid with diisopropanolamine, where water is the only byproduct. | High conversion of reactants to the final product, minimizing waste. |
| Use of Catalysis | Employing phase transfer catalysts, heterogeneous catalysts, or biocatalysts (lipases). nih.govmdpi.comresearchgate.net | Increased reaction rates, lower energy consumption, and potential for catalyst recycling. researchgate.net |
| Use of Renewable Feedstocks | Utilizing octanoic acid derived from plant oils. | Reduced reliance on fossil fuels and a more sustainable process. |
| Safer Solvents and Auxiliaries | Performing the synthesis in the absence of a solvent or using green solvents like cyclopentyl methyl ether (CPME). googleapis.com | Reduced environmental impact and improved worker safety. googleapis.com |
| Design for Energy Efficiency | Optimizing reaction temperatures and pressures to minimize energy input. | Lower operational costs and reduced carbon footprint. |
Chemical Reactivity and Mechanistic Studies of N,n Bis 2 Hydroxypropyl Octanamide
Hydrolytic Stability and Degradation Pathways of N,N-bis(2-hydroxypropyl)octanamide
The hydrolysis of the amide bond in this compound, which would lead to the formation of octanoic acid and N,N-bis(2-hydroxypropyl)amine (diisopropanolamine), is a key degradation pathway. The rate and mechanism of this hydrolysis are highly dependent on the pH of the environment.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of amides is significantly accelerated. The generally accepted mechanism for the acid-catalyzed hydrolysis of a tertiary amide like this compound involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by an acid (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atom of an amide is generally not basic because its lone pair of electrons is involved in resonance with the carbonyl group.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. This converts the diisopropanolamine (B56660) moiety into a better leaving group (an amine).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated diisopropanolamine.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or another base to yield octanoic acid and a hydronium ion. The amine product will be protonated in the acidic conditions.
This acid-catalyzed hydrolysis is generally considered irreversible because the amine by-product is protonated under acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction. chemistrysteps.com
Base-Catalyzed Hydrolysis Mechanisms
In the presence of a strong base, such as sodium hydroxide (B78521), this compound can also undergo hydrolysis. This reaction typically requires more forcing conditions, such as elevated temperatures, compared to its acid-catalyzed counterpart. The mechanism proceeds as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide.
Formation of a Tetrahedral Intermediate: This addition results in the formation of a tetrahedral oxyanion intermediate.
Elimination of the Amide Anion: The tetrahedral intermediate collapses, and in a generally unfavorable step, the diisopropanolamide anion is expelled as the leaving group. This step is considered the rate-determining step because the amide anion is a very poor leaving group.
Acid-Base Reaction: A rapid and irreversible acid-base reaction occurs between the newly formed octanoic acid and the strongly basic diisopropanolamide anion, yielding a carboxylate salt (sodium octanoate) and diisopropanolamine. This final deprotonation step drives the equilibrium towards the products.
The hydrolysis of tertiary amides under basic conditions can be challenging due to the poor leaving group ability of the dialkylamine anion. However, studies have shown that using non-aqueous conditions, such as NaOH in a methanol/dichloromethane (B109758) mixture, can facilitate the hydrolysis of secondary and tertiary amides at room temperature or under reflux. arkat-usa.org
| Condition | General Reactivity | Key Mechanistic Feature |
| Acidic | Generally faster than base-catalyzed hydrolysis. | Protonation of the carbonyl oxygen activates the amide for nucleophilic attack by water. |
| Basic | Requires more forcing conditions (e.g., heat). | Direct nucleophilic attack by hydroxide, followed by expulsion of a poor leaving group. |
Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of Tertiary Amides.
Enzymatic Hydrolysis Considerations
Enzymatic hydrolysis represents a mild and highly specific alternative for amide cleavage. Enzymes such as amidases and lipases are known to catalyze the hydrolysis of amide bonds. mdpi.com While specific studies on the enzymatic hydrolysis of this compound are scarce, research on related fatty acid amides provides valuable insights.
For example, fatty acid amide hydrolase (FAAH) is an enzyme that catalyzes the hydrolysis of fatty acid amides to their corresponding fatty acids and amines. epa.gov Lipases, which primarily act on ester bonds, have also been shown to exhibit amidase activity, particularly in the hydrolysis of fatty acid amides. The enzymatic hydrolysis of deer tallow, which contains various fatty acids, has been successfully carried out using microbial lipases, indicating the potential for such enzymes to act on amide substrates. mdpi.com
The degradation of fatty acid diethanolamides, which are structurally similar to this compound, has been studied in the context of their metabolism. It has been observed that while the fatty acid chain can be metabolized through hydroxylation and oxidation, the amide linkage itself is relatively resistant to metabolic hydrolysis. chemistrysteps.com This suggests that while enzymatic hydrolysis is possible, it may not be a rapid degradation pathway for this class of compounds in biological systems.
Reactivity of the Amide Moiety in this compound
The amide functional group in this compound is the primary site for several important chemical transformations beyond hydrolysis.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. However, amides are among the least reactive in this class of compounds due to the poor leaving group ability of the amide anion. youtube.com Consequently, reactions often require highly reactive nucleophiles or activation of the amide.
One important class of nucleophiles that can react with amides are organometallic reagents, such as organolithium compounds. These reagents can add to the carbonyl carbon of a tertiary amide to form a ketone after an aqueous workup. The reaction proceeds through a tetrahedral intermediate which, upon quenching with water, collapses to form the ketone.
| Reagent | Product | General Conditions |
| Organolithium (R'Li) | Ketone (R-CO-R') | Anhydrous ether or THF, followed by aqueous workup. |
| Grignard Reagent (R'MgX) | Generally less reactive with amides than organolithiums. | Anhydrous ether or THF. |
Table 2: Examples of Nucleophilic Acyl Substitution on Tertiary Amides.
It is important to note that the hydroxyl groups in this compound are acidic and would react with organometallic reagents. Therefore, for a successful nucleophilic acyl substitution on the amide carbonyl, these hydroxyl groups would need to be protected.
Reduction Chemistry of the Amide Linkage
The amide group in this compound can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation as milder reagents like sodium borohydride (B1222165) are generally ineffective.
The reduction of a tertiary amide with LiAlH₄ proceeds through a distinct mechanism compared to the reduction of other carboxylic acid derivatives like esters. The key steps are:
Nucleophilic Attack by Hydride: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Coordination and Elimination: The oxygen of the tetrahedral intermediate coordinates to the aluminum species, forming a good leaving group. The lone pair of electrons on the nitrogen then facilitates the elimination of the oxygen-aluminum complex, forming a transient iminium ion.
Second Hydride Attack: The iminium ion is then rapidly reduced by another equivalent of hydride to form the final tertiary amine product.
| Reducing Agent | Product | General Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Tertiary Amine | Anhydrous ether or THF, followed by aqueous workup. |
| Sodium Borohydride (NaBH₄) | No reaction | - |
Table 3: Reduction of Tertiary Amides.
As with nucleophilic acyl substitution, the acidic protons of the hydroxyl groups in this compound would be deprotonated by LiAlH₄. This would consume additional equivalents of the reducing agent but would not prevent the reduction of the amide group.
Role of Hydroxyl Groups in this compound Reactivity
The two secondary hydroxyl (-OH) groups on the propyl chains are the primary sites of reactivity in this compound, aside from potential amide hydrolysis under harsh conditions. These hydroxyl groups can participate in a variety of reactions, most notably esterification and etherification.
Esterification Reactions
The hydroxyl groups of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This reaction, known as esterification, would result in the formation of a mono- or di-ester, depending on the stoichiometry of the reactants.
The general reaction can be depicted as:
R-COOH + HO-CH(CH₃)CH₂-N(C₈H₁₇O)CH₂CH(CH₃)-OH → R-COO-CH(CH₃)CH₂-N(C₈H₁₇O)CH₂CH(CH₃)-OH + H₂O
This reaction is typically catalyzed by an acid and is reversible. The equilibrium can be shifted towards the product side by removing water as it is formed. The reactivity of the hydroxyl groups in esterification is influenced by steric hindrance around the secondary carbon atom.
| Reactant | Product | Catalyst | Conditions |
| Carboxylic Acid | Mono- or Di-ester | Acid (e.g., H₂SO₄) | Heat, Removal of water |
| Acid Chloride | Mono- or Di-ester | Base (e.g., Pyridine) | Anhydrous |
| Acid Anhydride (B1165640) | Mono- or Di-ester | Acid or Base | Varies |
This table represents generalized conditions for esterification reactions of secondary alcohols and is expected to be applicable to this compound.
Etherification Reactions
Etherification of the hydroxyl groups in this compound can be achieved through various methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
The reaction sequence is as follows:
HO-R' + NaH → Na⁺⁻O-R' + H₂ (where R' represents the this compound backbone)
Na⁺⁻O-R' + R''-X → R''-O-R' + NaX (where R''-X is an alkyl halide)
This would lead to the formation of a mono- or di-ether. The choice of base and solvent is crucial to avoid competing elimination reactions, especially given that the hydroxyl groups are on secondary carbons.
| Reagent 1 | Reagent 2 | Product | Typical Conditions |
| Strong Base (e.g., NaH) | Alkyl Halide (R-X) | Ether | Anhydrous solvent (e.g., THF, DMF) |
This table outlines the general reagents and conditions for the Williamson ether synthesis, which is a viable pathway for the etherification of this compound.
Hydrogen Bonding Interactions and Their Influence on Reactivity
The presence of both hydrogen bond donors (the hydroxyl groups) and a hydrogen bond acceptor (the amide carbonyl oxygen) in this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds.
Intramolecular hydrogen bonding: A hydrogen bond could form between one of the hydroxyl hydrogens and the amide carbonyl oxygen, creating a cyclic conformation. This interaction could potentially decrease the nucleophilicity of the involved hydroxyl group and slightly alter the electron density around the amide bond.
Intermolecular hydrogen bonding: Molecules of this compound can form hydrogen bonds with each other, leading to the formation of dimers or larger aggregates. This can significantly influence the physical properties of the compound, such as its boiling point and viscosity.
These hydrogen bonding interactions can influence the reactivity of the molecule. For instance, strong intermolecular hydrogen bonding might necessitate more energy to break these bonds before a reaction can occur at the hydroxyl sites. Conversely, the formation of an intramolecular hydrogen bond might sterically hinder the approach of a reagent to the amide carbonyl. The extent and nature of these hydrogen bonds are dependent on factors like solvent polarity and temperature.
Oxidative Stability and Pathways of this compound
The oxidative stability of this compound is primarily determined by the susceptibility of its functional groups to oxidation. The secondary hydroxyl groups are potential sites for oxidation. Under mild oxidizing conditions, they could be converted to ketones. Stronger oxidizing agents could lead to the cleavage of the C-C bonds.
The amide group is generally stable to oxidation. However, under aggressive oxidative conditions, degradation of the octanamide (B1217078) chain could occur. The presence of the tertiary nitrogen atom also introduces a potential site for oxidation, although this is generally less favorable than the oxidation of the hydroxyl groups.
Potential oxidative degradation pathways could involve:
Oxidation of secondary alcohols to ketones: This would yield N-(2-oxopropyl)-N-(2-hydroxypropyl)octanamide or N,N-bis(2-oxopropyl)octanamide.
C-N bond cleavage: Under harsh conditions, the amide bond could be cleaved.
Oxidation of the alkyl chain: The octanoyl chain could undergo oxidation, particularly at positions activated by the carbonyl group.
Computational Chemistry and Mechanistic Elucidation
Due to the lack of specific experimental studies on the reactivity of this compound, computational chemistry, particularly Density Functional Theory (DFT), would be an invaluable tool for elucidating reaction mechanisms and understanding its chemical behavior.
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT calculations could be employed to model the reaction pathways of esterification and etherification of this compound. Such studies could provide valuable information on:
Transition state geometries and energies: This would help in determining the activation barriers for different reaction pathways and predicting the most favorable reaction conditions.
Reaction intermediates: DFT can be used to identify and characterize any intermediates formed during the reaction, providing a more complete picture of the mechanism.
Influence of hydrogen bonding: The effect of intramolecular and intermolecular hydrogen bonding on the reaction energetics can be quantified.
Charge distribution and frontier molecular orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in identifying the nucleophilic and electrophilic sites within the molecule and predicting its reactivity towards different reagents.
For example, a DFT study on the esterification reaction could compare the activation energies for the reaction at the two hydroxyl groups, providing insights into any potential regioselectivity. Similarly, for etherification, DFT could be used to model the SN2 reaction and predict the stereochemical outcome.
While no specific DFT studies on this compound are currently available in the public domain, the application of these computational methods would significantly advance our understanding of its chemical reactivity.
Molecular Dynamics Simulations of this compound Interactions
Specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not readily found in publicly accessible scientific literature. However, MD simulations are a powerful computational tool used to study the behavior and interactions of molecules at an atomic level. For amphiphilic molecules like fatty acid alkanolamides, MD simulations can provide valuable insights into their aggregation behavior in solution (e.g., micelle formation), their interactions with surfaces and interfaces, and their conformation in different environments.
For related systems, MD simulations have been employed to investigate the binding of small molecules to biological macromolecules, providing details on binding free energies and interaction modes. These computational studies often utilize force fields that describe the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of the molecules over time can be simulated, revealing dynamic processes and equilibrium properties.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
A specific Quantitative Structure-Activity Relationship (QSAR) model for this compound has not been detailed in the available literature. QSAR studies are a cornerstone of computational chemistry and are employed to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a particular physicochemical property. nih.gov
The fundamental principle of QSAR is that the variation in the activity of a group of molecules is dependent on the variation in their structural properties. nih.gov A QSAR model is typically represented by a mathematical equation:
Activity = f(Molecular Descriptors)
Where the activity is the dependent variable, and the molecular descriptors are the independent variables that quantify various aspects of the chemical structure. These descriptors can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, polar surface area).
3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, shape indices).
The development of a robust QSAR model involves several key steps:
Data Set Selection: A set of molecules with known activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to establish a relationship between the descriptors and the activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. mdpi.com
While a specific QSAR study for this compound is not available, the general framework of QSAR could be applied to a series of related fatty acid alkanolamides to predict properties such as their surfactant efficacy, skin penetration, or other biological activities. Such a study would involve synthesizing a library of analogous compounds, measuring their activities, calculating relevant molecular descriptors, and then developing and validating a QSAR model.
The following table outlines the general types of molecular descriptors used in QSAR studies.
| Descriptor Type | Examples | Information Encoded |
| Constitutional (1D) | Molecular Weight, Atom Counts | Basic composition of the molecule |
| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Atom connectivity and branching |
| Geometrical (3D) | Molecular Volume, Surface Area | Size and shape of the molecule in 3D space |
| Electronic | Dipole Moment, Partial Charges | Distribution of electrons in the molecule |
| Hydrophobic | LogP | Lipophilicity of the molecule |
Advanced Characterization Methodologies for N,n Bis 2 Hydroxypropyl Octanamide
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopy is a cornerstone in the chemical analysis of N,N-bis(2-hydroxypropyl)octanamide, enabling detailed structural elucidation and the identification of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. While specific experimental spectra are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on the molecule's structure.
In ¹H NMR, the different protons within the molecule would resonate at distinct chemical shifts. The terminal methyl group of the octanoyl chain would appear as a triplet at the most upfield position. The methylene (B1212753) groups of the alkyl chain would produce a series of overlapping multiplets. The protons on the carbons adjacent to the amide carbonyl and the nitrogen atom would be shifted downfield. The methine and methylene protons of the hydroxypropyl groups would exhibit complex splitting patterns due to their diastereotopic nature, further complicated by the presence of two stereocenters. The hydroxyl protons would appear as broad singlets, and their position could vary depending on the solvent and concentration.
In ¹³C NMR, each unique carbon atom would yield a distinct signal. The carbonyl carbon of the amide would be the most downfield signal. The carbons of the hydroxypropyl groups attached to the nitrogen would appear at intermediate shifts, followed by the carbons of the octanoyl chain. The terminal methyl carbon of the octanoyl chain would be the most upfield signal.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (octanoyl) | ~0.9 | Triplet |
| (CH₂)₅ (octanoyl) | ~1.2-1.3 | Multiplet |
| CH₂-C=O | ~2.3 | Triplet |
| N-CH₂ | ~3.4-3.6 | Multiplet |
| CH-OH | ~3.8-4.1 | Multiplet |
| OH | Variable | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~175 |
| CH-OH | ~65-70 |
| N-CH₂ | ~50-55 |
| Alkyl Chain CH₂s | ~22-35 |
| Terminal CH₃ | ~14 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.
The IR spectrum would be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the two hydroxyl groups. A strong, sharp absorption band around 1640-1600 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide. The C-H stretching vibrations of the alkyl chains would appear in the 3000-2850 cm⁻¹ region. Additionally, C-N stretching and O-H bending vibrations would be visible in the fingerprint region (below 1500 cm⁻¹).
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600-3200 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 3000-2850 | Strong |
| Amide (C=O) | C=O Stretch | 1640-1600 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₁₄H₂₉NO₃ and a monoisotopic mass of 259.2147 u.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) at m/z 259 might be weak or absent due to the molecule's susceptibility to fragmentation. Common fragmentation pathways would involve the cleavage of the C-C bonds within the octanoyl chain and the loss of the hydroxypropyl groups. A prominent fragment would likely be observed from the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a C₃H₇O radical. Another common fragmentation would be the McLafferty rearrangement involving the carbonyl group and the octanoyl chain.
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 259 | [M]⁺ (Molecular Ion) |
| 244 | [M - CH₃]⁺ |
| 200 | [M - C₃H₇O]⁺ |
| 128 | [CH₃(CH₂)₅C(O)N]⁺ fragment |
| 101 | [N(CH₂CH(OH)CH₃)H]⁺ fragment |
UV-Vis Spectroscopy for Electronic Transitions (if applicable)
UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound lacks extensive chromophores or conjugated systems. The primary electronic transition would be the weak n→π* transition associated with the amide carbonyl group, which typically occurs in the far UV region around 210-230 nm. Therefore, UV-Vis spectroscopy is not a primary technique for detailed structural characterization of this compound but could be used for quantitative analysis at a fixed wavelength if no other interfering substances are present.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex matrices and for its quantification.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of polar hydroxyl groups, this compound may require derivatization (e.g., silylation of the -OH groups) to increase its volatility and prevent peak tailing. However, analysis without derivatization is also possible using appropriate columns and conditions.
GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination. GC separates the compound from other components in a mixture, and the MS provides positive identification based on its mass spectrum. A patent for a consumer product application mentioned the use of a Durawax-4 column (a polar stationary phase) for analyzing mixtures containing related compounds. google.com A typical temperature program would start at a lower temperature and ramp up to elute the compound. google.com
For quantitative analysis, a calibration curve would be constructed by running standards of known concentrations. The peak area of the compound in a sample can then be compared to the calibration curve to determine its concentration.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-performance liquid chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. Given its non-volatile nature and the presence of chromophores in proximity to the amide bond, reversed-phase HPLC is a particularly suitable method. When coupled with mass spectrometry, HPLC-MS provides an unparalleled level of sensitivity and specificity, enabling definitive structural elucidation and trace-level detection.
A typical HPLC method for the analysis of this compound would employ a C18 column to leverage the hydrophobic interactions of the octyl chain. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water. An acidic modifier, like formic acid, is often added to the mobile phase to improve peak shape and to ensure compatibility with mass spectrometry by promoting protonation of the analyte. nih.gov
Detection can be achieved using a UV detector, typically around 210 nm where the amide bond exhibits absorbance. sielc.com However, for more selective and sensitive analysis, coupling the HPLC system to a mass spectrometer is the preferred approach. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺.
The mass spectrum of this compound would be expected to show a prominent ion corresponding to its molecular weight plus a proton. Further fragmentation in the mass spectrometer (MS/MS) can provide valuable structural information. For instance, cleavage of the amide bond and fragmentation of the di-isopropanolamine moiety would yield characteristic product ions, confirming the identity of the compound.
Table 1: Illustrative HPLC-MS Parameters for the Analysis of this compound This data is representative of methods used for similar fatty acid amides and is provided for illustrative purposes.
| Parameter | Value | Reference |
| HPLC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | nih.govfrontiersin.org |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.govfrontiersin.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.govfrontiersin.org |
| Gradient | 5% B to 95% B over 10 min | nih.govfrontiersin.org |
| Flow Rate | 0.3 mL/min | nih.govfrontiersin.org |
| Column Temperature | 40 °C | nih.govfrontiersin.org |
| Injection Volume | 5 µL | nih.govfrontiersin.org |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |
| Capillary Voltage | 3.5 kV | researchgate.net |
| Cone Voltage | 30 V | researchgate.net |
| Source Temperature | 120 °C | researchgate.net |
| Desolvation Temperature | 350 °C | researchgate.net |
| Desolvation Gas Flow | 600 L/hr | researchgate.net |
| Expected [M+H]⁺ | m/z 260.22 |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography is an indispensable tool for the rapid and efficient monitoring of the synthesis of this compound. The amidation reaction, typically involving the reaction of octanoic acid or its derivative with diisopropanolamine (B56660), can be tracked by observing the consumption of the starting materials and the formation of the product.
For the TLC analysis, a silica (B1680970) gel plate is commonly used as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation between the starting materials (octanoic acid and diisopropanolamine) and the this compound product. A mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane (B109758), and a more polar solvent, like ethyl acetate (B1210297) or methanol, is typically employed. The polarity of the eluent can be adjusted to optimize the separation.
Since this compound lacks a strong UV chromophore, visualization of the TLC spots requires the use of a staining agent. A potassium permanganate (B83412) (KMnO₄) stain is a common choice as it reacts with the hydroxyl groups present in the product and diisopropanolamine, as well as any unreacted octanoic acid, to produce yellow-brown spots on a purple background. Iodine vapor is another non-specific staining method that can be used.
By co-spotting the reaction mixture with the starting materials, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Table 2: Typical TLC System for Monitoring the Synthesis of this compound This data is based on general procedures for monitoring amidation reactions.
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel 60 F₂₅₄ | youtube.com |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) | reddit.com |
| Visualization | Potassium Permanganate (KMnO₄) Stain | reddit.com |
| Expected Rf Values | ||
| Octanoic Acid | ~0.5 (may streak) | |
| Diisopropanolamine | ~0.1 (may streak) | |
| This compound | ~0.3 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable)
Should this compound be a crystalline solid, X-ray diffraction would be the definitive method for determining its three-dimensional atomic structure. This technique relies on the principle that a crystalline material will diffract an incident beam of X-rays in a unique pattern, which is a function of the arrangement of atoms within the crystal lattice.
Single-crystal X-ray diffraction (SC-XRD) would provide the most detailed structural information, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is mounted on a goniometer and rotated in the X-ray beam, and the diffraction data is collected by a detector. The resulting data is then used to solve and refine the crystal structure.
In the absence of a suitable single crystal, powder X-ray diffraction (PXRD) can be used to analyze a polycrystalline sample. nih.gov While PXRD does not provide the same level of detail as SC-XRD, it can be used to identify the crystalline phases present in a sample, determine the purity of a crystalline material, and provide information about the crystal system and unit cell parameters. nih.gov The diffraction pattern of a long-chain amide like this compound would be expected to show characteristic peaks corresponding to the repeating units of the aliphatic chain. oup.com
Currently, there is no publicly available X-ray diffraction data specifically for this compound. The applicability of this technique is entirely dependent on the ability of the compound to form a stable crystalline solid.
Research Applications and Potential in Advanced Materials and Chemical Systems
N,N-bis(2-hydroxypropyl)octanamide as a Building Block in Polymer Science
The presence of two reactive hydroxyl groups makes this compound a promising candidate for integration into various polymer structures. These hydroxyl moieties can participate in condensation polymerization reactions, leading to the formation of polyesters and polyurethanes, or they can be utilized in cross-linking and chain extension processes to modify the properties of existing polymers.
Incorporation into Polyurethane and Polyester (B1180765) Architectures
While direct studies on the incorporation of this compound into polyurethanes are not extensively documented in the reviewed literature, the synthesis of novel polyurethanes from structurally similar diols, such as N,N'-1,2-ethanediylbis-(4-hydroxy-pentanamide), has been successfully demonstrated. researchgate.net In such syntheses, the diol is reacted with a diisocyanate in a solvent like N,N-dimethylacetamide (DMA) with a catalyst such as triethylamine (B128534) (TEA). researchgate.net The resulting polyurethanes exhibit properties that are dependent on the structure of both the diol and the diisocyanate monomers. researchgate.net The octanamide (B1217078) backbone of this compound could impart unique flexibility and hydrophobicity to the resulting polyurethane, potentially leading to materials with tailored thermal and mechanical properties.
In the realm of polyester science, research on bis(2-hydroxypropyl)amide-based hyperbranched polyesteramides offers significant insights. researchgate.net The polycondensation of di-2-propanolamine (a structural component of this compound) with a dicarboxylic anhydride (B1165640) leads to hydroxy-functional hyperbranched polyesteramides. researchgate.net This suggests that this compound could be a valuable monomer for producing polyesters with a high density of reactive hydroxyl end groups. Furthermore, studies on polyesters based on bis-(2-hydroxypropyl terephthalate) (BHPT) have shown that such monomers can be polymerized with maleic anhydride to create resins that, when combined with styrene, exhibit good mechanical properties. researchgate.net The long alkyl chain of the octanamide in this compound would likely influence the morphology and performance of the resulting polyester, potentially enhancing its solubility in organic solvents and its compatibility with other polymers.
Role in Cross-linking or Chain Extension Reactions
The two hydroxyl groups of this compound make it a potential candidate for use as a cross-linking or chain extension agent in various polymer systems. youtube.com Cross-linking involves the formation of a three-dimensional network within a polymer, which can significantly enhance its mechanical strength, thermal stability, and chemical resistance. youtube.com In polyesters and polyurethanes, the hydroxyl groups of this compound could react with functional groups on the polymer chains, such as isocyanates or carboxylic acids, to form these cross-links.
Investigation as a Surfactant or Emulsifying Agent in Model Systems
The amphiphilic nature of this compound, with its nonpolar octyl chain and polar di-hydroxypropyl head group, suggests its potential as a surfactant and emulsifying agent. Surfactants are crucial in a wide range of applications for their ability to reduce surface and interfacial tension and to form micelles and stabilize emulsions.
Interfacial Activity and Micelle Formation in Aqueous Solutions
Studies on other surfactant systems demonstrate that the interfacial tension between an aqueous solution and an alkane can be significantly reduced by the presence of surfactants, even at very low concentrations. mpg.de It is anticipated that this compound would exhibit similar behavior, adsorbing at the air-water or oil-water interface to lower the surface tension. The presence of two hydroxyl groups in the headgroup may lead to specific hydration and hydrogen bonding patterns that could influence its micellization behavior and interfacial properties.
Table 1: Theoretical Surfactant Properties of this compound and Related Compounds
| Property | This compound (Predicted) | N,N-bis(2-hydroxyethyl)octanamide nih.gov |
| Molecular Weight ( g/mol ) | 245.38 | 231.33 |
| LogP (Predicted) | ~1.8 | 1.3 |
| Surfactant Type | Nonionic | Nonionic |
| Expected Behavior | Reduction of surface tension, micelle formation | Surfactant, demulsifier |
Emulsification Properties in Oil-in-Water and Water-in-Oil Systems
Emulsions are mixtures of two immiscible liquids, where one is dispersed in the other in the form of droplets. The stability of an emulsion is often enhanced by the addition of an emulsifier. This compound, with its amphiphilic character, is expected to function as an emulsifier, stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. mdpi.comyoutube.com
In an O/W emulsion, the hydrophobic tails of the surfactant would orient towards the oil droplets, while the hydrophilic heads would face the continuous water phase, creating a protective layer that prevents the droplets from coalescing. researchgate.net Conversely, in a W/O emulsion, the orientation would be reversed. The balance between the hydrophilic and lipophilic portions of the surfactant, often quantified by the Hydrophilic-Lipophilic Balance (HLB) value, determines its effectiveness in stabilizing a particular type of emulsion. While the HLB of this compound has not been experimentally determined, its structure suggests it could be effective in a variety of emulsion systems. The presence of N,N-dialkyl amides has been shown to improve the solubility and compatibility of high HLB surfactants in water-in-oil emulsions. google.com
Fundamental Studies on Surface Tension Reduction
The ability of a surfactant to reduce the surface tension of a liquid is a fundamental measure of its activity. It is expected that aqueous solutions of this compound would exhibit a concentration-dependent decrease in surface tension, up to the critical micelle concentration. mpg.de The efficiency of surface tension reduction is influenced by the packing of the surfactant molecules at the interface. The branched nature of the di-hydroxypropyl head group may lead to less dense packing compared to a linear head group, which would affect the minimum surface tension achievable.
Fundamental studies would involve measuring the surface tension of aqueous solutions of this compound at various concentrations using techniques such as the du Noüy ring method or the Wilhelmy plate method. The data obtained would allow for the determination of the CMC and the maximum surface excess concentration (Γmax), which provides information on the area occupied by each molecule at the interface.
Exploration as a Chemical Intermediate in Organic Synthesis
This compound, with its distinct structural features of a tertiary amide linked to two secondary alcohol groups, presents significant potential as a versatile chemical intermediate in organic synthesis. The presence of multiple reactive sites—the carbonyl group of the amide and the two hydroxyl groups—allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.
Precursor for Novel Amide Derivatives
The foundational structure of this compound serves as an excellent starting point for the synthesis of a wide array of novel amide derivatives. The secondary hydroxyl groups can undergo esterification or etherification reactions to introduce new functional groups, thereby modifying the molecule's physical and chemical properties. For instance, reaction with acyl chlorides or carboxylic anhydrides in the presence of a suitable catalyst can yield di-ester amide derivatives.
Furthermore, the amide bond itself, while generally stable, can be cleaved under specific, often harsh, reaction conditions to yield di(2-hydroxypropyl)amine and octanoic acid or its derivative. This reactivity, however, is less commonly exploited than the functionalization of the hydroxyl groups. The synthesis of amide derivatives is a cornerstone of modern organic and medicinal chemistry, as the amide bond is prevalent in pharmaceuticals, natural products, and other biologically active compounds. pulsus.com The ability to use this compound as a scaffold allows for the systematic modification and exploration of structure-activity relationships in newly synthesized compounds. The development of efficient, one-pot procedures for creating amide derivatives from carboxylic acids and amines highlights the ongoing interest in streamlining these synthetic pathways. researchgate.net
Role in Multi-step Synthesis of Complex Molecules
In the context of multi-step synthesis, this compound can be conceptualized as a "protected" form of an amine with appended functional handles. The amide group is less reactive than a free amine, which can prevent undesirable side reactions during the initial stages of a complex synthesis. This is a common strategy in organic synthesis, where protecting groups are employed to mask the reactivity of a particular functional group while other parts of the molecule are being modified.
The hydroxyl groups offer points for further elaboration. For example, they can be oxidized to ketones, providing new electrophilic sites for carbon-carbon bond formation through reactions such as aldol (B89426) condensations or Grignard reactions. Alternatively, they can be converted to leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This versatility makes this compound a potentially useful component in the assembly of more intricate molecular architectures. The principles of multi-step synthesis often involve the sequential addition of molecular fragments, and a molecule like this, with its defined stereochemistry at the propyl groups (if a specific isomer is used) and multiple functionalization points, can be a valuable tool for chemists. syrris.jpvapourtec.com The integration of several synthetic steps into a continuous sequence is a modern approach to creating complex molecules efficiently. syrris.jprsc.org
Theoretical Consideration in Lubricant Formulations (molecular level)
The molecular structure of this compound, featuring a long hydrocarbon tail (from the octanoyl group) and a polar head group containing amide and hydroxyl functionalities, suggests its potential as a friction modifier or anti-wear additive in lubricant formulations. While specific experimental studies on this compound as a lubricant additive are not widely available, theoretical and computational models of similar fatty acid amides provide a framework for understanding its potential behavior at the molecular level. nih.gov
Adsorption Mechanisms on Metal Surfaces (theoretical models)
At the molecular level, the effectiveness of a lubricant additive often hinges on its ability to adsorb onto metal surfaces, forming a protective film that reduces friction and wear. For this compound, theoretical models suggest that the polar head group would be the primary site of interaction with a metal or metal oxide surface. The lone pair of electrons on the nitrogen and oxygen atoms of the amide and hydroxyl groups can coordinate with the metal atoms on the surface. mdpi.com
Computational methods like Density Functional Theory (DFT) can be used to model these interactions and calculate adsorption energies. Such studies on similar molecules indicate that the adsorption can occur through a combination of physisorption (van der Waals forces, hydrogen bonding) and chemisorption (formation of coordinate bonds). mdpi.com The two hydroxyl groups could potentially form a chelate-like structure with surface metal atoms, leading to a strong and stable adsorbed layer. The orientation of the adsorbed molecule would likely see the polar head group anchored to the surface, with the nonpolar octyl chain extending away from the surface, creating a low-friction interface.
Interactive Table: Theoretical Adsorption Characteristics of Functional Groups
| Functional Group | Potential Interaction Mechanism with Metal Surface | Relative Strength (Theoretical) |
| Amide (C=O) | Dipole-metal interaction, coordinate bond formation | Moderate to Strong |
| Amide (N) | Lone pair donation to metal orbitals | Moderate |
| Hydroxyl (-OH) | Hydrogen bonding with surface oxides, coordinate bond formation | Strong |
| Alkyl Chain (-C8H17) | Van der Waals forces with adjacent molecules | Weak (per unit length) |
Interaction with Boundary Lubricant Films (computational studies)
Under boundary lubrication conditions, where the lubricating film is only a few molecules thick, the interactions between additive molecules become as important as their interaction with the surface. Molecular Dynamics (MD) simulations are a powerful tool to study the collective behavior of lubricant additives in these confined spaces. mdpi.com
Computational studies on similar long-chain amphiphilic molecules suggest that this compound molecules would self-assemble on the metal surface to form a dense, ordered monolayer. researchgate.net The intermolecular interactions would be dominated by van der Waals forces between the octyl chains and hydrogen bonding between the hydroxyl groups of adjacent molecules. This intermolecular hydrogen bonding network could significantly enhance the stability and load-bearing capacity of the boundary film. The presence of two hydroxyl groups per molecule could lead to a more cross-linked and robust film compared to additives with only a single polar group. google.com
Modern computational techniques can model complex lubricant mixtures and their interactions with surfaces, providing insights into wear prevention. researchgate.netsoton.ac.ukmdpi.com These simulations can help predict how the "inner structure" of the lubricant, defined by the properties of its components, relates to surface activity and wear. mdpi.com
Biodegradation and Environmental Fate Studies (Mechanistic Research Focus)
Given the widespread use of surfactants and related compounds, understanding the biodegradation and environmental fate of this compound is crucial. nih.gov Research in this area would focus on elucidating the metabolic pathways by which microorganisms break down the molecule. Based on its structure, several potential degradation mechanisms can be proposed, drawing parallels with the biodegradation of other fatty acid amides and alkanolamides.
The initial steps in the aerobic biodegradation of this compound are likely to involve enzymatic attacks on the functional groups. One probable pathway is the oxidation of the terminal methyl group of the octyl chain (ω-oxidation), followed by successive β-oxidation, which shortens the alkyl chain two carbons at a time. Another potential initial step is the hydrolysis of the amide bond by an amidase enzyme, yielding di(2-hydroxypropyl)amine and octanoic acid. nih.gov The resulting octanoic acid is a fatty acid that can be readily metabolized by many organisms through the β-oxidation pathway.
The di(2-hydroxypropyl)amine intermediate would then undergo further degradation. The secondary alcohol groups could be oxidized to ketones by alcohol dehydrogenases. Subsequent cleavage of C-N bonds (dealkylation) would break the molecule down into smaller, more easily metabolized fragments. nih.gov
Under anaerobic conditions, the biodegradation pathways might differ. nih.gov The initial steps could involve reductive processes or hydrolysis, followed by fermentation by a consortium of microorganisms.
Table: Potential Biodegradation Products of this compound
| Initial Reaction | Key Enzyme Type | Primary Products |
| Amide Hydrolysis | Amidase | Di(2-hydroxypropyl)amine and Octanoic acid |
| ω-oxidation | Monooxygenase | N,N-bis(2-hydroxypropyl)-8-hydroxyoctanamide |
| Alcohol Oxidation | Alcohol Dehydrogenase | Ketone-containing derivatives |
It is important to note that the presence of branched propyl groups and a tertiary amide might influence the rate and completeness of biodegradation compared to simpler linear alkanolamides. Mechanistic studies would involve identifying the specific enzymes and microbial strains capable of degrading this compound and characterizing the metabolic intermediates formed. nih.gov
Pathways of Microbial Degradation in Environmental Matrices (theoretical aspects)
The microbial degradation of this compound in environmental matrices such as soil and water is theoretically expected to proceed through enzymatic hydrolysis as the initial step. This is a common pathway for the biodegradation of fatty acid amides. nih.gov This initial cleavage of the amide bond would yield octanoic acid and N,N-bis(2-hydroxypropyl)amine.
Following the primary hydrolysis, the two resulting molecules are predicted to enter separate degradation pathways:
Degradation of Octanoic Acid: Octanoic acid, a saturated fatty acid, is readily biodegradable by a wide range of microorganisms. The primary pathway for its degradation is β-oxidation. wikipedia.org In this process, the fatty acid is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle (Krebs cycle) for the generation of energy and cellular components. Under aerobic conditions, the ultimate end products of this pathway are carbon dioxide and water. frontiersin.org
Degradation of N,N-bis(2-hydroxypropyl)amine: The biodegradation of the di-isopropanolamine moiety is less straightforward and represents a potential rate-limiting step in the complete mineralization of the parent compound. Alkanolamines can be degraded by microorganisms, although the specific pathways can vary. Theoretical degradation of N,N-bis(2-hydroxypropyl)amine could involve initial oxidation of one of the terminal hydroxyl groups to a carboxylic acid, forming an amino acid-like intermediate. This could then be followed by deamination or further oxidation. The presence of branching at the nitrogen atom may present steric hindrance to some microbial enzymes, potentially leading to slower degradation compared to simpler amines. fiveable.me
| Step | Reaction | Reactant(s) | Product(s) | Metabolic Pathway |
| 1 | Amide Hydrolysis | This compound, Water | Octanoic acid, N,N-bis(2-hydroxypropyl)amine | Hydrolysis |
| 2a | Fatty Acid Oxidation | Octanoic acid, Coenzyme A | Acetyl-CoA | β-Oxidation |
| 2b | Amine Oxidation (Theoretical) | N,N-bis(2-hydroxypropyl)amine | Oxidized amine intermediates | Oxidation, Deamination |
| 3 | Central Metabolism | Acetyl-CoA | Carbon dioxide, Water | Citric Acid Cycle |
It is important to note that these pathways are theoretical and based on the degradation of structurally similar compounds. The actual degradation pathway and the microorganisms involved would need to be confirmed through specific laboratory studies with this compound.
Assessment of Metabolites and Transformation Products (analytical methods research)
The assessment of metabolites and transformation products of this compound in environmental samples would necessitate the use of advanced analytical techniques capable of separating and identifying these compounds at low concentrations. The primary analytical approach would likely involve a combination of chromatography and mass spectrometry.
Sample Preparation: Prior to analysis, extraction of the target analytes from the environmental matrix (e.g., water, soil) is required. For water samples, this could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For soil and sediment samples, pressurized liquid extraction (PLE) or Soxhlet extraction could be employed, followed by a cleanup step to remove interfering substances.
Analytical Techniques: Several analytical techniques are suitable for the identification and quantification of this compound and its theoretical metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. nih.gov For non-volatile metabolites, a derivatization step to increase volatility may be necessary. GC-MS provides excellent separation and allows for the identification of compounds based on their mass spectra. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is ideal for the analysis of polar, non-volatile, and thermally labile compounds, which would include the parent compound and its expected metabolites. amecj.com The use of tandem mass spectrometry (LC-MS/MS) would provide higher selectivity and sensitivity, which is crucial for the analysis of complex environmental samples. epa.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography could be used for the accurate mass measurement and elemental composition determination of unknown metabolites.
The table below summarizes the potential analytical methods for the assessment of this compound and its degradation products.
| Analytical Technique | Target Analytes | Sample Preparation | Key Advantages |
| GC-MS | Octanoic acid, derivatized amines | LLE, SPE, Derivatization | High resolution, established libraries for identification |
| LC-MS | This compound, N,N-bis(2-hydroxypropyl)amine, oxidized amine metabolites | LLE, SPE | Suitable for polar and non-volatile compounds, no derivatization needed |
| LC-MS/MS | All target analytes at trace levels | LLE, SPE | High sensitivity and selectivity, reduced matrix interference |
| LC-HRMS | Unknown transformation products | LLE, SPE | Accurate mass measurement, identification of novel metabolites |
Research in this area would focus on developing and validating these methods for the specific analysis of this compound and its metabolites in relevant environmental matrices to understand its environmental fate and persistence.
No In-Depth Academic Research Found for this compound
Despite a comprehensive search for scientific literature and data, there is a significant lack of in-depth academic research and published studies specifically on the chemical compound This compound . While the compound is listed in several chemical databases and supplier catalogs, and is mentioned in at least one patent for consumer goods, there is insufficient publicly available information to construct a detailed scientific article as requested.
The available information is limited to basic identifiers such as its CAS Number (106476-15-7), molecular formula (C₁₄H₂₉NO₃), and molecular weight (259.39 g/mol ). It is also referred to as a "useful research compound" by some suppliers.
A patent for modeling systems for consumer goods includes this compound in a lengthy list of potential ingredients for cleaning and/or treatment compositions. These compositions could encompass a wide range of products from detergents and soaps to shampoos and industrial cleaners. However, the patent does not provide any specific data on the properties, function, or efficacy of this compound within these formulations.
Due to the scarcity of research, it is not possible to provide a summary of the current academic understanding, identify promising research avenues, or detail interdisciplinary research opportunities as outlined in the initial request. The scientific community has not, to date, published substantial research on the synthesis, characterization, properties, or applications of this specific compound.
Therefore, the following sections of the requested article cannot be developed based on current scientific literature:
Conclusion and Future Research Perspectives for N,n Bis 2 Hydroxypropyl Octanamide
Interdisciplinary Research Opportunities
Further research and publication in peer-reviewed journals would be necessary to build a comprehensive understanding of N,N-bis(2-hydroxypropyl)octanamide and its potential uses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-bis(2-hydroxypropyl)octanamide under laboratory conditions?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where octanoyl chloride reacts with diisopropanolamine (DIPA) in a solvent like dichloromethane or toluene. Temperature control (0–5°C) is critical to minimize side reactions. Post-synthesis purification involves recrystallization or column chromatography. Structural analogs, such as N,N-bis(2-hydroxyethyl)octanamide, have been synthesized using similar protocols, with yields optimized by adjusting stoichiometry and reaction time .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Gas chromatography (GC) with a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 μm) and a temperature gradient (60°C → 280°C at 5–10°C/min) provides reliable retention data . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming hydroxyl and amide proton environments. Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (expected m/z ~231 for [M+H]⁺). Cross-validation with elemental analysis ensures purity .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Based on structurally related compounds (e.g., nitrosamine derivatives), use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Storage should comply with GHS guidelines for flammable liquids (Category 2) and skin sensitizers (Category 1B). Dispose of waste via certified hazardous waste services. Emergency measures for spills include using inert adsorbents (e.g., vermiculite) and avoiding aqueous runoff .
Advanced Research Questions
Q. How can mechanistic toxicology studies inform the safety profile of this compound?
- Methodological Answer : Comparative studies with carcinogenic analogs like N-bis(2-hydroxypropyl)nitrosamine (DHPN) suggest evaluating metabolic pathways (e.g., cytochrome P450-mediated activation). Dose-response assays in rodent models can identify NOAEL (no-observed-adverse-effect level). In vitro assays (Ames test, Comet assay) assess mutagenicity. Cross-reference with REACH registration data for structurally similar amides to predict bioaccumulation potential .
Q. What experimental designs resolve contradictions in reported bioactivity data for hydroxypropyl-substituted amides?
- Methodological Answer : Discrepancies in cytotoxicity or genotoxicity data may arise from impurities or assay variability. Implement orthogonal validation:
- Reproduce studies using HPLC-purified batches.
- Compare results across multiple cell lines (e.g., HepG2 vs. CHO-K1).
- Use standardized protocols (OECD Test Guidelines 487 for in vitro micronucleus assays). Meta-analyses of existing data, such as those for DHPN-induced thyroid tumors, can identify confounding variables (e.g., estrogenic modifiers) .
Q. How can this compound be applied in material science?
- Methodological Answer : As a surfactant or grinding aid, evaluate its efficacy in cement production via particle size distribution analysis (laser diffraction) and rheological tests (slump flow). Compare performance to commercial alkanolamines like DEIPA or EDIPA. Triboelectric studies can assess its role in reducing interparticle adhesion during milling .
Q. What strategies optimize the compound’s stability in aqueous formulations?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Adjust pH to 6–8 to minimize hydrolysis. Add antioxidants (e.g., BHT at 0.01% w/w) or use lyophilization for long-term storage. Spectrophotometric methods (e.g., UV-Vis at 210 nm) track degradation products .
Notes
- Structural analogs (e.g., Oleamide DIPA) provide indirect insights but require validation for target compound .
- Regulatory compliance: Monitor updates to EPA SNURs (e.g., §721.11278 for tallow-based analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
